2-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}-N-(3-phenylpropyl)acetamide
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Overview
Description
2-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}-N-(3-phenylpropyl)acetamide is a useful research compound. Its molecular formula is C28H24ClN5O3 and its molecular weight is 513.98. The purity is usually 95%.
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Scientific Research Applications
Antibacterial Applications
A significant body of research on derivatives closely related to the target compound has been conducted to explore their potential as antibacterial agents. Studies have shown that these derivatives exhibit significant antibacterial activity, offering a promising avenue for the development of new antibacterial drugs. For instance, derivatives of 1,3,4-oxadiazolyl-1,8-naphthyridines have been synthesized and found to possess considerable antibacterial effectiveness, suggesting their utility in combating bacterial infections (Ramalingam, Kundenapally, Ramesh, Domala, & Sreenivasulu, 2019).
Synthetic Methodologies
The synthesis of these derivatives involves innovative methodologies, including microwave irradiation and chloramine-T mediated synthesis, which are notable for their efficiency and the high purity of the obtained products. Microwave-assisted synthesis, for example, has been employed to create 1,3,4-oxadiazolyl 1,8-naphthyridines under solvent-free conditions, providing a rapid and environmentally friendly alternative to traditional synthesis methods (Mogilaiah, K., Swamy, T., Chandra, A., & Srivani, N., 2009).
Structural and QSAR Studies
Research has also extended into the structural analysis and Quantitative Structure-Activity Relationship (QSAR) studies of these compounds. Such studies are crucial for understanding the molecular basis of the antibacterial activity and for guiding the design of more potent derivatives. For instance, NMR studies have been conducted on novel 1,3,4-oxadiazole derivatives, providing valuable insights into their molecular configurations and the relationship between structure and activity (Li Ying-jun, 2012).
Mechanism of Action
Oxadiazoles
This compound contains a 1,2,4-oxadiazole ring, which is a heterocyclic compound. Oxadiazoles are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer effects .
Naphthyridines
The compound also contains a 1,8-naphthyridine moiety. Naphthyridines and their derivatives have been reported to possess various biological activities, including antibacterial, antiviral, and anticancer activities .
Chlorophenyl groups
The presence of a 4-chlorophenyl group could potentially enhance the lipophilicity of the compound, which might influence its pharmacokinetic properties .
Acetamide group
The compound contains an acetamide group, which could potentially be involved in hydrogen bonding with biological targets, influencing its mode of action .
Properties
IUPAC Name |
2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,8-naphthyridin-1-yl]-N-(3-phenylpropyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24ClN5O3/c1-18-9-14-22-25(36)23(28-32-26(33-37-28)20-10-12-21(29)13-11-20)16-34(27(22)31-18)17-24(35)30-15-5-8-19-6-3-2-4-7-19/h2-4,6-7,9-14,16H,5,8,15,17H2,1H3,(H,30,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBKWPCARHWEQAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NCCCC3=CC=CC=C3)C4=NC(=NO4)C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24ClN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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